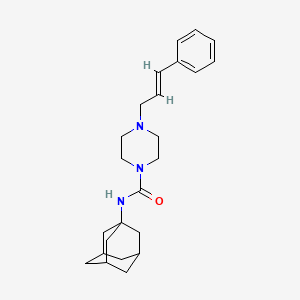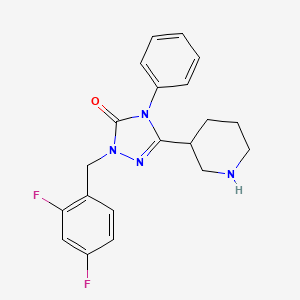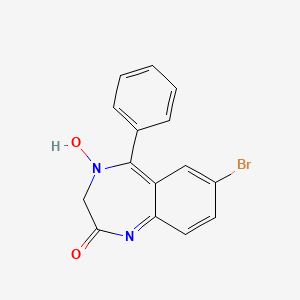![molecular formula C17H20N2O2 B5304713 N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5304713.png)
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea, also known as GSK1363089 or GSK089, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has been shown to inhibit the activity of several kinases, including the oncogenic kinases AKT and P70S6K.
Mechanism of Action
GSK089 inhibits the activity of AKT and P70S6K by binding to their ATP-binding sites, thereby preventing their phosphorylation and activation. AKT and P70S6K are key regulators of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. Inhibition of this pathway by GSK089 can lead to the induction of apoptosis and inhibition of cell growth and survival.
Biochemical and Physiological Effects:
GSK089 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, GSK089 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. GSK089 has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of GSK089 is its specificity for AKT and P70S6K, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, one limitation of GSK089 is its limited solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several potential future directions for the study of GSK089. One direction is the development of more potent and selective inhibitors of AKT and P70S6K based on the structure of GSK089. Another direction is the investigation of the therapeutic potential of GSK089 in combination with other drugs or therapies. Finally, the study of GSK089 in clinical trials for the treatment of cancer, diabetes, and neurodegenerative disorders is a promising future direction.
Synthesis Methods
The synthesis of GSK089 involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with 2-methylbenzoyl chloride to form N-(4-methoxybenzyl)-2-methylbenzamide. This intermediate is then reacted with phosgene to form N-(4-methoxybenzyl)-N'-2-methylphenylurea, which is further reacted with 4-methylphenylisocyanate to form GSK089.
Scientific Research Applications
GSK089 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Several preclinical studies have demonstrated the inhibitory activity of GSK089 against AKT and P70S6K, which are key regulators of cell growth and survival. GSK089 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-6-4-5-7-16(12)19-17(20)18-13(2)14-8-10-15(21-3)11-9-14/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCJOZVTVSXANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)
![(5-chloro-2-ethoxybenzyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5304686.png)

![1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5304701.png)


![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5304723.png)

![ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-5-hydroxy-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B5304733.png)
![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)